![molecular formula C29H29N3O4S2 B2537953 Ethyl-2-(2-((1-(2-Benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat CAS No. 532969-89-4](/img/structure/B2537953.png)

Ethyl-2-(2-((1-(2-Benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

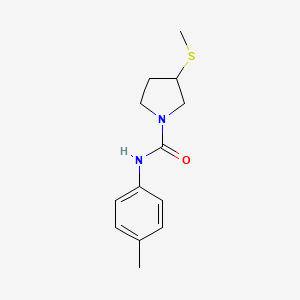

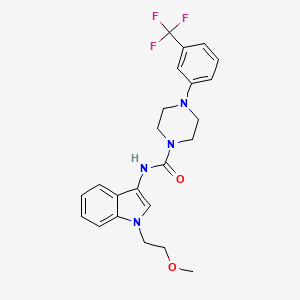

Ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C29H29N3O4S2 and its molecular weight is 547.69. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

a. Anti-inflammatorische Aktivität: Thiophene zeigen anti-inflammatorische Wirkungen. Zum Beispiel wurde 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea als ein entzündungshemmendes Mittel untersucht .

b. Antikrebs-Potenzial: Thiophene haben sich als vielversprechend für die Anwendung als Antikrebsmittel erwiesen. Forscher haben ihre inhibitorischen Wirkungen auf das Wachstum und die Proliferation von Krebszellen untersucht. Neuartige Derivate wie unsere Zielverbindung könnten zu diesem Bereich beitragen.

c. Antimikrobielle Eigenschaften: Thiophen-haltige Verbindungen zeigen antimikrobielle Aktivität gegen verschiedene Organismen. So zeigte beispielsweise Verbindung 12 (ein Derivat unserer Verbindung) signifikante Hemmwirkungen gegen Bakterien wie Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris und Staphylococcus aureus .

d. Kinase-Inhibition: Bestimmte Thiophene wirken als Kinase-Inhibitoren und beeinflussen möglicherweise zelluläre Signalwege. Die Untersuchung der Kinase-inhibitorischen Eigenschaften unserer Verbindung könnte neue therapeutische Ziele aufdecken.

e. Modulation des Östrogenrezeptors: Thiophene können mit Östrogenrezeptoren interagieren, was sie für hormonbezogene Erkrankungen relevant macht. Weitere Studien könnten ihre spezifischen Wirkungen untersuchen.

f. Anti-Angst- und Antipsychotische Wirkungen: Obwohl nicht umfassend untersucht, zeigen einige Thiophene Anti-Angst- und Antipsychotische Eigenschaften. Die Untersuchung der Auswirkungen unserer Verbindung auf Neurotransmittersysteme könnte aufschlussreich sein.

Fazit

Die Synthese und Charakterisierung neuartiger Thiophenderivate fasziniert Forscher weiterhin. Wenn wir das pharmakologische Potenzial von Ethyl-2-(2-((1-(2-Benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxylat erforschen, lüften wir seine Geheimnisse und ebnen den Weg für innovative Anwendungen sowohl in der Medizin als auch in der Materialwissenschaft. 🌟 .

Wirkmechanismus

Target of Action

Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key component of this compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole, a key component of this compound, in water, alcohol, and ether may influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The solubility of thiazole, a key component of this compound, in various solvents may suggest that its action could be influenced by the solvent environment.

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O4S2/c1-2-36-29(35)26-21-12-8-14-23(21)38-28(26)31-25(33)18-37-24-17-32(22-13-7-6-11-20(22)24)16-15-30-27(34)19-9-4-3-5-10-19/h3-7,9-11,13,17H,2,8,12,14-16,18H2,1H3,(H,30,34)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJOGRXXNJWBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2537877.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide](/img/structure/B2537881.png)

![N-(2,6-difluorophenyl)-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2537882.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2537887.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2537889.png)

![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2537891.png)

![2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537892.png)